5-iodo-1,4-diMethyl-1H-1,2,3-triazole
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Overview
Description
5-Iodo-1,4-dimethyl-1H-1,2,3-triazole is a chemical compound with the molecular formula C4H6IN3 and a molecular weight of 223.02 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, such as 5-iodo-1,4-dimethyl-1H-1,2,3-triazole, has been a subject of interest in modern synthetic organic transformations . A method for the regiospecific synthesis of 1,4,5-trisubstituted-1,2,3-triazole catalyzed by copper (I) iodide has been developed . This is the first example of a regiospecific synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazole .Molecular Structure Analysis
The molecular structure of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole is characterized by a cyclic scaffold with carbon and three nitrogen elements in the ring .Physical And Chemical Properties Analysis
5-Iodo-1,4-dimethyl-1H-1,2,3-triazole is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Radiochemical Reaction for Molecular Probes
5-iodo-1,2,3-triazoles, specifically the 5-[(125)I]iodo-1,2,3-triazoles, have been synthesized using a one-pot, three-component, copper(II)-mediated reaction. These triazoles have been integrated with bioconjugation groups, fluorescent dyes, and biomolecules, and are notable for their resistance to deiodination in vivo. This makes them suitable for use in nuclear imaging with radioactive tracers, facilitating noninvasive measurements of biochemical events in vivo (Yan et al., 2013).
Aqueous Synthesis in Biomedical Applications
A copper-catalyzed aqueous multicomponent synthetic method has been developed for preparing 5-iodo-1,2,3-triazoles. This method is highly effective and selective for substrates, including those with biologically relevant compounds. It also allows direct modification of bioactive molecules in water and can be applied to multicomponent radioactive 125 I labeling from aqueous solutions (Li et al., 2017).
Synthesis and Organic Applications
An efficient method for the preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole has been achieved using a multicomponent one-pot reaction. This method, utilizing a novel CuI and NBS catalytic system, shows high tolerance for various sensitive groups, indicating potential applications in organic synthesis and drug discovery (Li et al., 2008).
Click Chemistry in Drug Discovery
5-iodo-1,2,3-triazoles play a significant role in click chemistry, which is increasingly applied in drug discovery. This chemistry involves the copper-(I)-catalyzed formation of 1,2,3-triazole from azides and terminal acetylenes, a highly dependable and specific reaction. The resulting triazoles exhibit strong association with biological targets (Kolb et al., 2003).
Supramolecular Interactions of Triazoles
1,2,3-Triazoles, including 5-iodo-1,2,3-triazoles, are known for their diverse supramolecular interactions. These interactions are utilized in supramolecular and coordination chemistry, with applications in anion recognition, catalysis, and photochemistry. The triazole's nitrogen-rich structure allows for complexation of anions and various coordination modes (Schulze & Schubert, 2014).
Safety and Hazards
The safety information for 5-iodo-1,4-dimethyl-1H-1,2,3-triazole indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
The synthesis of this category of diverse fully functionalized 1,2,3-triazoles has become a necessary and unique research subject in modern synthetic organic key transformations in academia, pharmacy, and industry . Therefore, there is still a demand for the expansion of ways to access new 1,2,3-triazole heterocyclic rings in rapid, efficient, and versatile ways .
Mechanism of Action
Target of Action
It’s worth noting that triazole derivatives have been known to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
1h-1,2,3-triazole, a related compound, has been reported to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that 5-iodo-1,4-dimethyl-1H-1,2,3-triazole may also interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole derivatives, it’s likely that multiple pathways could be affected .
Result of Action
The broad range of biological activities exhibited by triazole derivatives suggests that the compound could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
5-iodo-1,4-dimethyltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN3/c1-3-4(5)8(2)7-6-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFCUDCDYJFFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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